Product packaging for 2',3'-Dideoxy-5-fluoro-3'-thiauridine(Cat. No.:)

2',3'-Dideoxy-5-fluoro-3'-thiauridine

Katalognummer: B1256195
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: KOGYOPLNKQJQFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2',3'-Dideoxy-5-fluoro-3'-thiauridine (FTU) is a nucleoside analogue and a defined metabolite of the antiretroviral drug Emtricitabine (FTC) . In research settings, FTU has been identified as the primary deamination product of racemic FTC formed by the action of cellular cytidine-deoxycytidine deaminase . Studies in rhesus monkeys have shown that FTU is present in both serum and urine following administration of racemic FTC . A critical characteristic noted in the literature is that, unlike its parent compound, FTU has demonstrated no antiviral activity in assays using human lymphocytes and liver cells . This property makes it a crucial reference standard for in vitro studies, enabling researchers to distinguish the specific activity of the parent drug from its metabolites and to investigate the metabolic pathways and deamination rates of related nucleoside analogs. The compound is offered for research applications exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O4S B1256195 2',3'-Dideoxy-5-fluoro-3'-thiauridine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profile of 2 ,3 Dideoxy 5 Fluoro 3 Thiauridine

Assessment of Antiviral Activity in In Vitro Cell Culture Models

Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro antiviral activity of 2',3'-Dideoxy-5-fluoro-3'-thiauridine against HIV or HBV. The available research primarily focuses on the parent compound, Emtricitabine (B123318), which exhibits potent and selective inhibition of both viruses. nih.govnih.gov

Evaluation against Human Immunodeficiency Virus (HIV)

There is a lack of specific data from in vitro cell culture models evaluating the anti-HIV activity of this compound. Studies on Emtricitabine extensively document its anti-HIV efficacy, which is mediated by its intracellular phosphorylation to the active triphosphate form. nih.gov This active metabolite then competes with the natural substrate for incorporation into viral DNA, leading to chain termination. The metabolism of Emtricitabine to its sulfoxide diastereomers is generally considered a pathway of inactivation.

Evaluation against Hepatitis B Virus (HBV)

Investigation of Cellular Effects and Selectivity

The cellular effects and selectivity of this compound have not been a primary focus of published research, which has concentrated on the pharmacology of the active parent drug, Emtricitabine.

Absence of Antiviral Activity in Human Lymphocytes

Specific studies examining the antiviral activity of this compound in human lymphocytes are not available. The therapeutic action of Emtricitabine in HIV infection occurs within lymphocytes, where it is converted to its active form. The metabolism to the sulfoxide diastereomer within these cells would logically lead to a loss of antiviral effect.

Implications of Inactivity for the Therapeutic Efficacy of the Parent Compound (FTC)

The metabolism of Emtricitabine to this compound and other metabolites has important implications for its therapeutic efficacy. Approximately 13% of an administered dose of Emtricitabine is recovered in the urine as metabolites, with the 3'-sulfoxide diastereomers accounting for about 9%. drugbank.com The conversion of the active drug to these inactive metabolites is a key factor in its pharmacokinetic profile and determines the duration of its antiviral effect.

Pharmacokinetic Characterization of 2 ,3 Dideoxy 5 Fluoro 3 Thiauridine As a Metabolite Pre Clinical Focus

Detection and Quantification in Biological Samples

The accurate measurement of 2',3'-Dideoxy-5-fluoro-3'-thiauridine in biological matrices is fundamental to understanding its pharmacokinetic behavior. This section reviews the analytical methods developed for its detection and the concentration profiles observed in preclinical studies.

Development and Application of Analytical Methods (e.g., HPLC) for Detection

High-Performance Liquid Chromatography (HPLC) has been a primary analytical technique for the quantification of FTC and its metabolites in biological samples such as plasma and urine. nih.gov In preclinical studies involving rhesus monkeys, chromatographic methods utilizing a chiral column have been instrumental in distinguishing between the enantiomers of FTC and identifying its deaminated metabolite, this compound. nih.gov This technique is crucial because the enzymatic deamination of FTC to FTU is stereospecific; the D-(+)-enantiomer of FTC is slowly deaminated, while the L-(-)-enantiomer is largely resistant to this metabolic conversion. nih.gov

The development of such stability-indicating HPLC methods allows for the effective separation of the parent drug from its degradation products and metabolites, which is essential for accurate pharmacokinetic analysis. nih.gov These methods are validated to ensure specificity, accuracy, linearity, precision, and sensitivity, with established limits of detection and quantification. nih.gov

Time-Course and Concentration Profiles in Serum and Urine Following FTC Administration in Animal Models

Following the administration of racemic FTC in rhesus monkeys, the deaminated biotransformation product, this compound, has been qualitatively detected in both serum and urine. nih.gov While specific time-course and concentration data for FTU are not extensively detailed in publicly available literature, the analysis of the parent compound, FTC, provides context for the appearance of its metabolite.

In rats administered FTC intravenously, plasma concentrations of the parent drug decline rapidly in a biexponential manner. nih.gov It is during this distribution and elimination phase that FTC is subject to metabolism, leading to the formation of FTU. The presence of FTU in both serum and urine confirms its systemic circulation and subsequent excretion. nih.gov Further research with detailed time-point sampling and quantification would be necessary to establish a complete pharmacokinetic profile of FTU in these models.

Disposition and Elimination of this compound

Major Routes of Elimination (e.g., Renal Excretion)

The primary route of elimination for the parent compound, FTC, is renal excretion of the unchanged drug. nih.govnih.gov Qualitative assessment of urine samples from rhesus monkeys indicates that this is the major pathway for the clearance of the nucleoside analog. nih.gov As a metabolite, this compound is also detected in the urine, signifying that it undergoes renal excretion. nih.gov Additionally, to a minor extent, both FTC and FTU can be conjugated to form their corresponding glucuronides, which are also eliminated. nih.gov

Structural Basis for the Inactivity of 2 ,3 Dideoxy 5 Fluoro 3 Thiauridine

Comparative Analysis of Molecular Structure with Biologically Active Analogues (e.g., 2',3'-Dideoxy-5-fluoro-3'-thiacytidine triphosphate)

The fundamental difference between the biologically active 2',3'-Dideoxy-5-fluoro-3'-thiacytidine and the inactive 2',3'-Dideoxy-5-fluoro-3'-thiauridine lies in the pyrimidine (B1678525) base. Both compounds share an identical 2',3'-dideoxy-3'-thia-ribose sugar moiety and a fluorine atom at the 5-position of the base. However, at the 4-position of the pyrimidine ring, the cytidine (B196190) analogue possesses an amino group (-NH2), whereas the uridine (B1682114) analogue has a carbonyl group (=O).

This seemingly minor substitution has profound implications for the molecule's electronic properties and its ability to engage in specific hydrogen bonding patterns. The amino group of cytidine acts as a hydrogen bond donor, a critical feature for recognition by various enzymes. In contrast, the carbonyl group of uridine primarily functions as a hydrogen bond acceptor. This distinction is pivotal in the interaction of these nucleosides with the active sites of cellular kinases and viral polymerases.

For antiviral activity, a nucleoside analogue must first be converted to its triphosphate form. This process is catalyzed by host cellular kinases. The resulting triphosphate derivative then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of retroviruses) or other viral polymerases.

The active form, 2',3'-Dideoxy-5-fluoro-3'-thiacytidine triphosphate, maintains the crucial amino group at the C4 position, allowing it to mimic the natural substrate, deoxycytidine triphosphate (dCTP). This mimicry is essential for its binding to the active site of the viral polymerase. Conversely, if this compound were to be phosphorylated to its triphosphate form, it would resemble deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP), for which the viral polymerase has a distinct recognition and binding profile.

Table 1: Comparison of Key Structural Features
FeatureThis compound2',3'-Dideoxy-5-fluoro-3'-thiacytidine
Pyrimidine Base5-Fluorouracil5-Fluorocytosine
Substituent at C4 of PyrimidineCarbonyl group (=O)Amino group (-NH2)
Sugar Moiety2',3'-Dideoxy-3'-thia-ribose
Biological ActivityInactiveActive (as Emtricitabine)

Hypothesized Mechanisms for Lack of Antiviral Activity

The inactivity of this compound is believed to stem from its failure to be efficiently bioactivated and/or to interact with the viral target. The following subsections detail the likely mechanisms.

Impaired Substrate Recognition by Cellular Kinases for Phosphorylation

The conversion of a nucleoside analogue to its active triphosphate form is a prerequisite for its antiviral activity. This multi-step phosphorylation is initiated by cellular nucleoside kinases. These enzymes exhibit a high degree of substrate specificity, which is governed by the precise molecular interactions between the nucleoside and the enzyme's active site.

It is hypothesized that this compound is a poor substrate for the cellular kinases responsible for the initial phosphorylation step. Specifically, deoxycytidine kinase (dCK) is a key enzyme in the activation of many deoxycytidine analogues. The active site of dCK is tailored to recognize and bind cytidine and its analogues, with the C4-amino group playing a crucial role in this recognition through specific hydrogen bonding. The replacement of this amino group with a carbonyl group in this compound likely disrupts these critical interactions, leading to a significantly reduced affinity for the enzyme and, consequently, inefficient phosphorylation.

While thymidine (B127349) kinase is responsible for phosphorylating uridine and thymidine analogues, the structural modifications in the sugar ring of this compound may also render it a suboptimal substrate for this enzyme. Without efficient conversion to its monophosphate and subsequently to its triphosphate form, the compound cannot exert any antiviral effect. The necessity of phosphorylation for the activity of nucleoside analogues is a well-established principle in antiviral chemotherapy nih.govnih.govresearchgate.netmdpi.com.

Insufficient Affinity for Viral Polymerases as a Substrate or Inhibitor

Even if a small amount of this compound were to be phosphorylated to its triphosphate form, it would still need to effectively compete with the natural nucleoside triphosphates for binding to the viral polymerase. The active site of a polymerase is highly specific, recognizing the shape and hydrogen-bonding potential of the incoming nucleotide.

Research Methodologies for Metabolite Studies of Nucleoside Analogues

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays measure the rate at which a compound is metabolized by enzymes in a controlled laboratory setting. For fluorinated nucleoside analogues like FTU, these studies are particularly important as fluorination can significantly alter metabolic stability. The incorporation of a fluorine atom can block sites of metabolism, leading to a more stable compound.

To investigate the metabolic stability of 2',3'-Dideoxy-5-fluoro-3'-thiauridine, various in vitro systems are utilized. These systems mimic the metabolic processes that occur in the body and allow for the identification of the primary enzymes involved in the compound's metabolism.

Cellular Extracts: Homogenates of cells, particularly liver cells (hepatocytes), provide a broad spectrum of metabolic enzymes in a relatively intact cellular environment.

Recombinant Enzymes: Specific drug-metabolizing enzymes, such as individual cytochrome P450 (CYP) isoforms, can be expressed in and purified from bacteria or insect cells. Incubating FTU with these recombinant enzymes helps to pinpoint which specific enzymes are responsible for its metabolism.

Subcellular Fractions: The most commonly used subcellular fractions are liver microsomes and S9 fractions.

Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly CYPs. They are a standard tool for assessing the metabolic stability of new chemical entities.

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions.

The selection of the in vitro system depends on the specific metabolic pathway being investigated. For FTU, which is formed by the deamination of its parent compound, 2',3'-Dideoxy-5-fluoro-3'-thiacytidine (FTC), studies would likely focus on enzymes such as cytidine (B196190) deaminase. Further metabolism of FTU could be investigated using liver microsomes and S9 fractions to identify potential oxidative or conjugative pathways.

The primary goal of in vitro stability assays is to determine the rate of disappearance of the parent compound over time. This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

The experimental procedure involves incubating this compound at a known concentration with the chosen in vitro system (e.g., liver microsomes) and cofactors necessary for enzymatic activity (e.g., NADPH for CYP enzymes). Aliquots of the incubation mixture are taken at various time points and the reaction is quenched. The concentration of the remaining FTU is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The metabolic turnover rate is determined by plotting the natural logarithm of the percentage of remaining FTU against time. The slope of the linear portion of this plot is used to calculate the half-life. The intrinsic clearance is then calculated from the half-life and the protein concentration in the incubation.

In Vitro SystemIncubation Time (min)% Remaining FTU (Example)
Human Liver Microsomes0100
1585
3070
6050
12025

This table represents a hypothetical metabolic turnover of this compound in human liver microsomes for illustrative purposes.

In Vivo Metabolic Profiling in Pre-clinical Animal Models

In vivo studies in animal models are essential to understand the complete metabolic profile of a compound in a whole organism. These studies provide information on absorption, distribution, metabolism, and excretion (ADME). For this compound, in vivo studies would typically be part of the investigation of its parent compound, FTC.

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug. A stable or radioactive isotope, such as ¹³C, ¹⁴C, or ³H, is incorporated into the chemical structure of this compound. The labeled compound is then administered to a preclinical animal model, such as rats or monkeys.

By tracking the isotopic label, researchers can identify and quantify all the metabolites formed from the parent compound in various biological matrices. This technique provides a definitive way to map the metabolic pathways and determine the extent of biotransformation. For instance, a ¹⁴C-labeled FTU could be used to determine if the molecule undergoes further breakdown or conjugation in vivo.

Following administration of the compound, biological samples are collected at predetermined time points. These samples typically include:

Blood/Plasma: To determine the concentration of the parent drug and its metabolites in circulation.

Urine and Feces: To identify and quantify the excretory products.

Tissues: To assess the distribution of the compound and its metabolites in different organs.

Proper sample collection and processing are critical to prevent the degradation of metabolites. Samples are often immediately frozen and stored at -80°C until analysis. For analysis, metabolites are typically extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Biological MatrixCollection TimepointsAnalytes to be Measured
Plasma0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-doseThis compound and its potential metabolites
Urine0-4, 4-8, 8-12, 12-24 hours post-doseThis compound and its potential metabolites
Feces0-24 hours post-doseThis compound and its potential metabolites

This table provides an example of a sample collection schedule for an in vivo metabolic study of this compound.

Advanced Analytical Chemistry Techniques for Identification and Quantification

The identification and quantification of metabolites in complex biological samples require highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for metabolite analysis. nih.govnih.gov LC separates the metabolites from the complex biological matrix, and the tandem mass spectrometer provides structural information for identification and sensitive detection for quantification. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of metabolites. nih.gov While less sensitive than MS, NMR provides detailed information about the chemical structure of a molecule. It is often used to characterize novel metabolites that have been isolated from biological samples.

High-Performance Liquid Chromatography (HPLC) with UV or Radiometric Detection: HPLC is a robust technique for the separation and quantification of known compounds. nih.gov When using radiolabeled compounds, a radiometric detector can be used to track all drug-related material, ensuring a complete picture of the metabolic fate.

The combination of these analytical techniques allows for the comprehensive identification and quantification of metabolites of this compound, providing a complete understanding of its metabolic profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity and selectivity. jsbms.jp It allows for the separation of complex mixtures and the identification of compounds based on their mass-to-charge ratio.

High-performance liquid chromatography (HPLC) is frequently employed for the separation of Emtricitabine (B123318) and its metabolites from biological matrices. researchgate.netwisdomlib.org Reversed-phase chromatography, often using a C18 column, is a common approach. researchgate.netnih.gov The separation is achieved by using a mobile phase, typically a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), often in a gradient elution mode to effectively resolve compounds with varying polarities. researchgate.netprotocols.io

Once separated by LC, the metabolites are introduced into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a widely used soft ionization technique that generates charged molecules with minimal fragmentation, making it suitable for analyzing drug metabolites. labrulez.com The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing a precise molecular weight. Tandem mass spectrometry (MS/MS) can be used to further fragment the ions, yielding characteristic patterns that help in structural elucidation. nih.govnih.gov

For Emtricitabine, LC-MS studies have been instrumental in identifying its primary metabolites. The major metabolic pathways involve oxidation and glucuronidation. drugbank.comfda.gov

Key Metabolites of this compound Identified by LC-MS:

MetaboliteMetabolic PathwayPercentage of Dose (in Urine)Reference
3'-sulfoxide diastereomersOxidation~9% drugbank.com
2'-O-glucuronideGlucuronidation~4% drugbank.com
5-fluorocytosineMinor pathwayMinor amount drugbank.com

This table presents the primary metabolites of this compound identified through LC-MS analysis and their relative abundance in urine.

The use of ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRAM-MS) further enhances the speed, resolution, and sensitivity of metabolite detection, allowing for more comprehensive metabolic profiling. jsbms.jpnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

While LC-MS is excellent for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel metabolites. unl.eduacs.org NMR provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of a molecule. unl.edutechnologynetworks.com

For metabolite studies, samples are typically purified from biological matrices before NMR analysis. hyphadiscovery.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are then performed.

1D NMR: 1H NMR is often the starting point, providing information about the number and types of protons in a molecule. acs.org 13C NMR can provide information on the carbon skeleton.

2D NMR: These experiments reveal correlations between different nuclei, which is crucial for piecing together the molecular structure. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting different parts of a molecule. hyphadiscovery.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. hyphadiscovery.com

In the context of this compound metabolites, NMR would be essential to confirm the site of oxidation on the sulfur atom to form the 3'-sulfoxide diastereomers and to determine the exact position of the glucuronide conjugation for the 2'-O-glucuronide metabolite. The chemical shifts and coupling constants observed in the NMR spectra provide the definitive evidence for these structural assignments. unl.edu

Common NMR Experiments for Metabolite Structure Elucidation:

NMR ExperimentInformation ProvidedApplication in Metabolite Studies
1H NMRNumber and chemical environment of protons.Initial assessment of the metabolite's structure.
13C NMRNumber and chemical environment of carbons.Characterization of the carbon framework.
COSYShows proton-proton (1H-1H) couplings.Establishes connectivity between adjacent protons.
HSQCShows direct proton-carbon (1H-13C) correlations.Assigns protons to their directly attached carbons.
HMBCShows long-range proton-carbon correlations.Connects different molecular fragments and identifies sites of modification (e.g., glucuronidation).
NOESYShows through-space proton-proton correlations.Determines the 3D structure and stereochemistry of the metabolite.

This table outlines the key NMR experiments and the type of structural information they provide, which is crucial for the precise identification of metabolites.

The combined use of LC-MS for initial detection and profiling, followed by NMR for detailed structural confirmation of key metabolites, represents a powerful and comprehensive approach in the study of nucleoside analogue metabolism.

Q & A

Q. What are the key synthetic methodologies for preparing 2',3'-dideoxy-5-fluoro-3'-thiacytidine, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multistep nucleoside analog preparation. A common approach uses phosphorus trichloride (PCl₃) to generate dinucleoside phosphorochloridite intermediates from nucleoside precursors like FTC. Reaction conditions (e.g., solvent polarity, temperature) critically influence the stereoselectivity of the 1,3-oxathiolane ring formation. Enzymatic resolution with lipases or phosphatases can isolate enantiomerically pure forms, as racemic mixtures often result from chemical synthesis .

Q. How does FTC exert its antiviral activity at the molecular level, and what experimental models validate its efficacy?

FTC is phosphorylated intracellularly to its active triphosphate form (FTC-TP), which competitively inhibits HIV-1 reverse transcriptase (RT) by mimicking deoxycytidine triphosphate (dCTP). Incorporation into viral DNA causes chain termination. Efficacy is validated in:

  • In vitro assays : Primary human lymphocytes infected with HIV-1 or HIV-2, measuring IC₅₀ values .
  • Enzymatic studies : Direct kinetic analysis of RT inhibition using radiolabeled FTC-TP and gel electrophoresis to quantify chain termination .

Q. What standardized protocols exist for evaluating FTC’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical studies?

Key methodologies include:

  • Plasma/tissue distribution assays : Radiolabeled FTC administered to animal models (e.g., mice, non-human primates) with LC-MS/MS quantification .
  • Mitochondrial toxicity screening : Comparative incorporation efficiency of FTC-TP into HIV RT vs. human mitochondrial DNA polymerase γ (Pol γ) using in vitro primer-extension assays .

Advanced Research Questions

Q. How do mitochondrial toxicity risks of FTC compare to other NRTIs, and what mechanistic insights explain its lower toxicity profile?

FTC exhibits reduced mitochondrial toxicity due to its lower affinity for Pol γ. Methodology:

  • Competitive inhibition assays : Compare incorporation rates of FTC-TP and dCTP by Pol γ using pre-steady-state kinetics .
  • Metabolomic profiling : Measure mitochondrial dNTP pool disruption in FTC-treated vs. AZT-treated cells via HPLC .
    Contradictions arise in studies reporting tissue-specific toxicity (e.g., hepatic vs. renal), necessitating organoid-based models for resolution .

Q. What structural and kinetic factors drive HIV resistance mutations (e.g., M184V) against FTC, and how can these be modeled experimentally?

The M184V mutation in HIV RT reduces FTC-TP binding via steric hindrance. Approaches to study this include:

  • Site-directed mutagenesis : Introduce M184V into recombinant RT for in vitro inhibition assays .
  • Crystallography : Resolve RT-FTC-TP co-crystal structures to map steric clashes .
    Contradictory data on residual FTC activity against M184V strains require phenotypic susceptibility testing in primary isolates .

Q. How can conflicting data on FTC’s incorporation efficiency into viral vs. host DNA be resolved methodologically?

Discrepancies arise from assay design (e.g., primer/template sequences, dNTP concentrations). Solutions:

  • Single-turnover kinetic assays : Standardize template-primer systems (e.g., poly(rA)/oligo(dT)) across studies .
  • Mitochondrial DNA quantification : Use long-PCR to detect deletions in FTC-treated cells vs. controls .

Q. What strategies optimize FTC-containing combination therapies to mitigate cross-resistance with lamivudine (3TC)?

Both FTC and 3TC select for M184V, but FTC’s longer intracellular half-life may delay resistance. Experimental approaches:

  • Drug combination matrices : Synergy/antagonism testing using median-effect analysis in PBMCs .
  • Sequential resistance induction : Serial passage of HIV in escalating FTC/3TC concentrations to map mutation pathways .

Q. What advanced analytical techniques validate enantiomeric purity in FTC synthesis, given its impact on antiviral activity?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with UV detection at 280 nm .
  • NMR spectroscopy : Compare ¹⁹F or ¹H NMR chemical shifts of enantiomers with chiral shift reagents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.